

# Spectroscopic Profile of 2,4,5-Trimethylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,4,5-Trimethylaniline

Cat. No.: B089559

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,4,5-trimethylaniline**, a compound of interest in various research and development applications. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics, presented in a clear and accessible format for easy reference and comparison.

## Mass Spectrometry (MS)

Mass spectrometry analysis of **2,4,5-trimethylaniline** reveals a molecular ion peak corresponding to its molecular weight, confirming the compound's identity. The fragmentation pattern provides additional structural information.

Parameter	Value (m/z)	Interpretation
Molecular Ion [M] <sup>+</sup>	135	Molecular weight of 2,4,5-trimethylaniline
Base Peak	120	Most abundant fragment ion, likely [M-CH <sub>3</sub> ] <sup>+</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of **2,4,5-trimethylaniline**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively.

## $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **2,4,5-trimethylaniline** is characterized by distinct signals for the aromatic protons and the methyl groups. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Aromatic CH	6.8	Singlet	1H
Aromatic CH	6.5	Singlet	1H
NH <sub>2</sub>	3.4	Broad Singlet	2H
Methyl CH <sub>3</sub>	2.2	Singlet	3H
Methyl CH <sub>3</sub>	2.15	Singlet	3H
Methyl CH <sub>3</sub>	2.1	Singlet	3H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

## $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the **2,4,5-trimethylaniline** molecule.

Assignment	Chemical Shift ( $\delta$ , ppm)
Aromatic C-NH <sub>2</sub>	142
Aromatic C	132
Aromatic C	129
Aromatic C-CH <sub>3</sub>	128
Aromatic C-CH <sub>3</sub>	120
Aromatic C-CH <sub>3</sub>	117
Methyl C	19
Methyl C	18
Methyl C	17

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

The infrared spectrum of **2,4,5-trimethylaniline** displays characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3450 - 3300	N-H Stretch	Primary Amine (NH <sub>2</sub> )
3050 - 3000	C-H Stretch (Aromatic)	Aromatic Ring
2950 - 2850	C-H Stretch (Aliphatic)	Methyl Groups (CH <sub>3</sub> )
1620 - 1580	N-H Bend	Primary Amine (NH <sub>2</sub> )
1500 - 1400	C=C Stretch (Aromatic)	Aromatic Ring
1465 - 1440	C-H Bend (Asymmetric)	Methyl Groups (CH <sub>3</sub> )
1380 - 1365	C-H Bend (Symmetric)	Methyl Groups (CH <sub>3</sub> )
1300 - 1250	C-N Stretch	Aromatic Amine
880 - 800	C-H Out-of-Plane Bend	Aromatic Ring

## Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and methodologies.

### NMR Spectroscopy

A sample of **2,4,5-trimethylaniline** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) and placed in an NMR tube. The spectrum is recorded on a high-resolution NMR spectrometer. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

### IR Spectroscopy

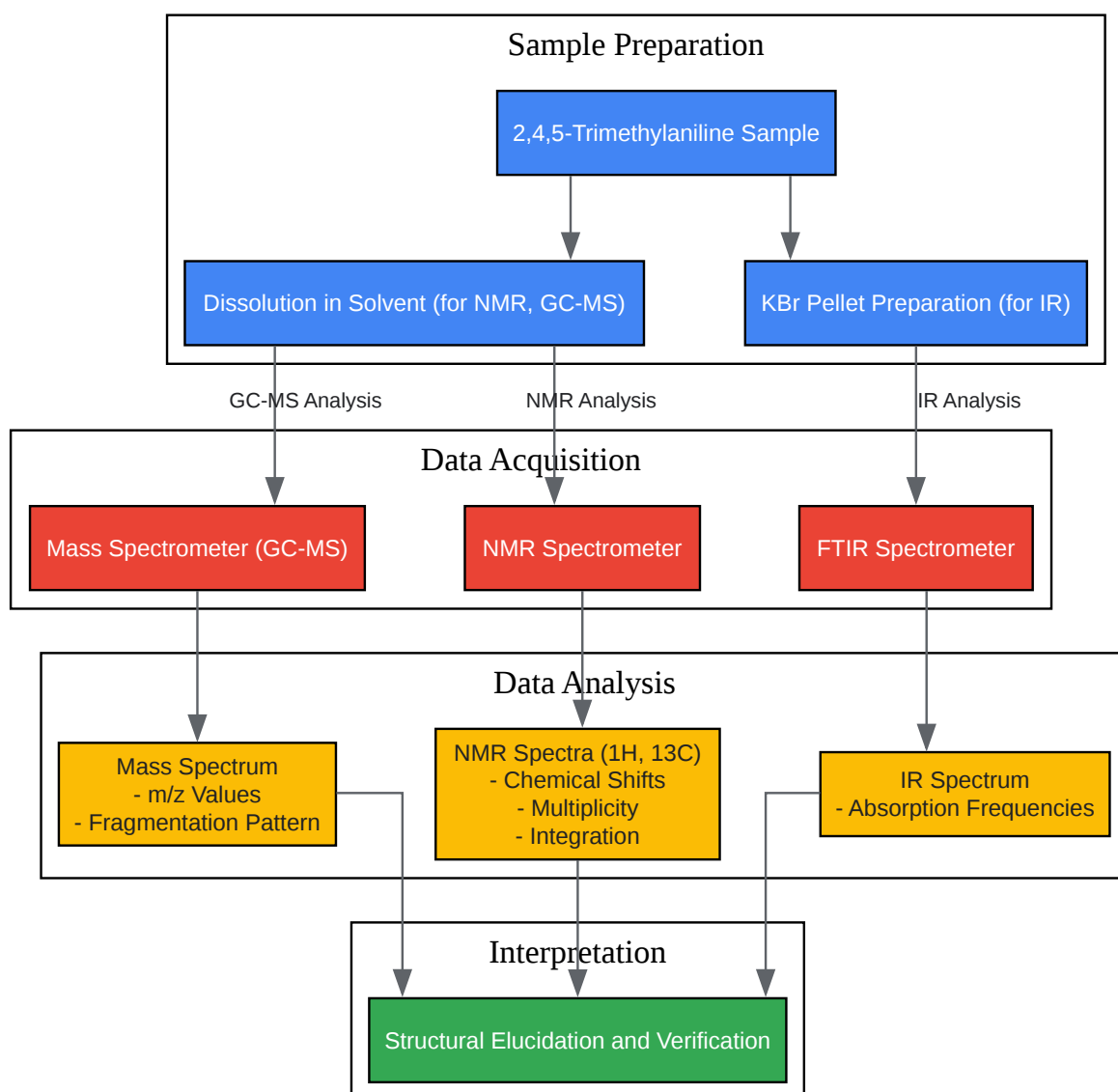
For solid samples of **2,4,5-trimethylaniline**, the infrared spectrum is commonly obtained using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with KBr powder and pressed into a thin, transparent disk, which is then placed in the sample holder of an FTIR spectrometer.

### Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC) for separation and purification, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **2,4,5-trimethylaniline**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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